N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-3-28-14-9-7-13(8-10-14)23-17(20-21-22-23)11-19-18(25)15-5-4-6-16(12(15)2)24(26)27/h4-10H,3,11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUATMZVSQBJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction. The final step involves the coupling of the tetrazole intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Reduction: 2-methyl-3-aminobenzamide.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetrazole-Containing Benzamides
Key Observations :
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide, with the CAS number 941999-86-6, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₄ |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 941999-86-6 |
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The tetrazole ring structure is known for its potential to modulate biological processes, contributing to anti-inflammatory and anticancer effects.
- Enzyme Interaction : this compound may inhibit specific enzymes that play a role in cancer cell proliferation.
- Signal Transduction Modulation : The compound can affect signal transduction pathways, influencing cellular responses to external stimuli.
- Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties, which could be relevant for this compound as well.
Anticancer Properties
Recent studies have indicated that nitro derivatives exhibit promising anticancer activity. For instance, research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. They often act by producing toxic intermediates upon reduction, leading to DNA damage and cell death in microorganisms . This mechanism may also apply to this compound, suggesting its potential use against bacterial infections.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study demonstrated that a related nitro compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving ROS generation and apoptosis induction .
- Antimicrobial Efficacy : Research on nitro derivatives like metronidazole has shown their effectiveness against anaerobic bacteria and certain protozoa, providing a model for understanding the potential antimicrobial effects of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
